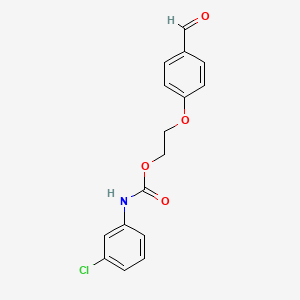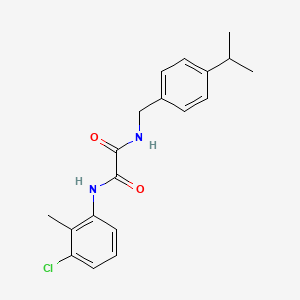![molecular formula C26H30N2O3 B5033649 1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5033649.png)
1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of cancer. The purpose of
Mecanismo De Acción
1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide works by selectively inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway plays a critical role in the development and progression of various types of cancer, including lymphoma, leukemia, and multiple myeloma. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the activity of BTK in cancer cells, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. This compound has also been shown to induce cancer cell death by activating apoptotic pathways and inhibiting anti-apoptotic pathways. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy, by synergistically targeting different pathways that contribute to cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for BTK and its favorable safety profile in preclinical studies. However, there are also some limitations to using this compound in lab experiments. For example, this compound may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic and molecular characteristics of the cancer cells being studied. In addition, this compound may have limited efficacy in patients who have developed resistance to other cancer therapies.
Direcciones Futuras
There are several future directions for the development of 1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide as a potential cancer therapy. One direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer. Another direction is to explore the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, there is a need to identify biomarkers that can predict the response of cancer cells to this compound, which could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need to develop more potent and selective inhibitors of BTK, which could further improve the efficacy and safety of this class of cancer therapies.
Métodos De Síntesis
1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 5-ethyl-2-furfural with methylamine to form the intermediate 1-(5-ethyl-2-furyl)methylamine. This intermediate is then reacted with 4'-methoxy-2-biphenylcarboxylic acid to form the corresponding amide. The amide is then treated with piperidine and acetic anhydride to form the final product, this compound. The purity of the final product can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is a key regulator of cell proliferation and survival. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy, by synergistically targeting different pathways that contribute to cancer progression. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Propiedades
IUPAC Name |
1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-3-21-14-15-23(31-21)18-28-16-6-7-20(17-28)26(29)27-25-9-5-4-8-24(25)19-10-12-22(30-2)13-11-19/h4-5,8-15,20H,3,6-7,16-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFGMMYORWMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-difluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5033572.png)
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)
![3-allyl-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033601.png)

![2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5033629.png)




![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5033664.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5033665.png)
